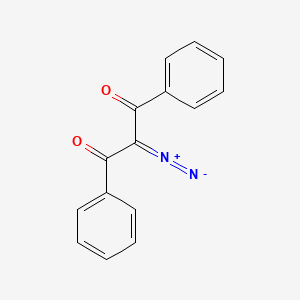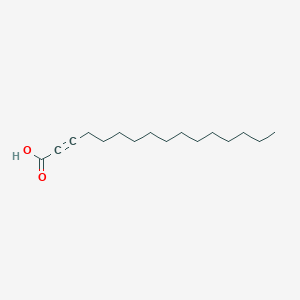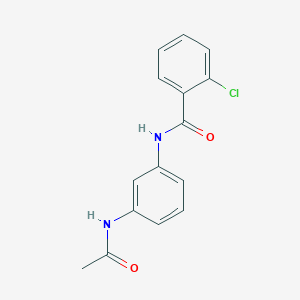
N-(3-acetamidophenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-chlorobenzamide is a member of benzamides.
Scientific Research Applications
1. Metabolism Studies
N-(3-acetamidophenyl)-2-chlorobenzamide and its related compounds have been studied for their metabolism in human and animal models. A study found that human liver microsomes can metabolize related compounds like alachlor to its metabolites, indicating the involvement of human cytochrome P450 enzymes in this process (Coleman et al., 1999). Another study expanded on this by comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the differences in metabolic pathways between species (Coleman et al., 2000).
2. Anticancer, Anti-Inflammatory, and Analgesic Activities
The potential of related acetamide derivatives in therapeutic applications has been explored. A study synthesized derivatives with phenoxy acetamide and assessed their anticancer, anti-inflammatory, and analgesic activities. Among the synthesized compounds, one demonstrated significant potential as a therapeutic agent (Rani et al., 2014).
3. Environmental Impact and Degradation
Research has been conducted on the environmental impact and degradation of related compounds. For instance, a study on the herbicide acetochlor (related to N-(3-acetamidophenyl)-2-chlorobenzamide) in the hydrologic system of the Midwestern United States revealed its presence in various water samples, contributing to environmental monitoring and safety assessments (Kolpin et al., 1996).
4. Drug Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of related acetamide compounds have been explored for their potential as anticancer drugs. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its structure and potential anticancer activity through in silico modeling (Sharma et al., 2018).
5. Analytical Methods and Quantitative Analysis
Analytical methods and quantitative analysis have been applied to related compounds for environmental monitoring. A study on the hydrolysis of a benzoylphenylurea insecticide, producing 2-chlorobenzamide (a related compound), highlighted the importance of accurate prediction models for environmental safety assessments (Lu et al., 2004).
properties
Product Name |
N-(3-acetamidophenyl)-2-chlorobenzamide |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
WLFFAEBDQNWOJY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



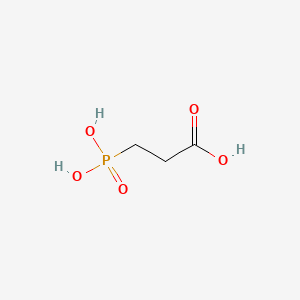

![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)




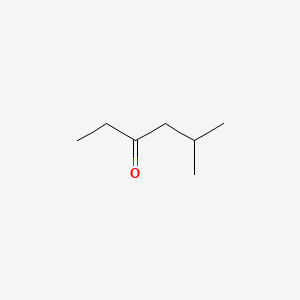


![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)
